2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves the reaction of 6-chloro-4-methyl-2-oxo-2H-chromen-7-ol with N-[2-(2-pyridyl)ethyl]acetamide in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace the chlorine atom with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of smart materials and photoactive polymers
Mechanism of Action
The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-4-(methylsulfanyl)butanoate
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Methyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetate
Uniqueness
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide stands out due to its unique combination of a coumarin core with a pyridylacetamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-12-8-19(24)26-16-10-17(15(20)9-14(12)16)25-11-18(23)22-7-5-13-4-2-3-6-21-13/h2-4,6,8-10H,5,7,11H2,1H3,(H,22,23) |
InChI Key |
RNXULZFNMWJRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.